

Chlorzoxazone: A Technical Guide to its Metabolism and Pharmacokinetics

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Compound of Interest

Compound Name: Chlorzoxazone-13C,15N,d2

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Introduction

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain. Its efficacy and safety are intrinsically linked to its metabolic fate and pharmacokinetic profile. This technical guide provides an in-depth overview of the core principles governing the absorption, distribution, metabolism, and excretion (ADME) of chlorzoxazone, with a focus on quantitative data, experimental methodologies, and the enzymatic pathways involved.

Pharmacokinetic Profile

Chlorzoxazone is characterized by rapid absorption and elimination following oral administration.^[1] The pharmacokinetic parameters can vary among different populations.

Table 1: Pharmacokinetic Parameters of Chlorzoxazone in Healthy Human Volunteers

Parameter	Value	Study Population & Dose	Citation
Tmax (Time to Peak Concentration)	2.00 ± 0.82 hours	Thai volunteers; 400 mg oral	[2]
~1 to 2 hours	General population		
Cmax (Peak Plasma Concentration)	7.15 ± 2.09 µg/mL	Thai volunteers; 400 mg oral	[2]
t½ (Elimination Half-Life)	1.12 ± 0.48 hours	23 male subjects; 750 mg oral	[3]
1.49 ± 0.32 hours	Thai volunteers; 400 mg oral	[2]	
66 minutes	General population		
Clearance (Cl)	148.0 ± 39.9 mL/min	23 male subjects; 750 mg oral	[3]
15.77 ± 4.81 L/hr	Thai volunteers; 400 mg oral	[2]	
Volume of Distribution (Vd)	33.13 ± 9.75 L	Thai volunteers; 400 mg oral	[2]
AUC (Area Under the Curve) 0-8h	25.47 ± 7.11 µg·hr/mL	Thai volunteers; 400 mg oral	[2]
AUC 0-∞	27.52 ± 8.05 µg·hr/mL	Thai volunteers; 400 mg oral	[2]

Table 2: Pharmacokinetic Parameters of 6-Hydroxychlorzoxazone in Healthy Human Volunteers

Parameter	Value	Study Population & Dose	Citation
Tmax (Time to Peak Concentration)	3.05 ± 1.17 hours	Thai volunteers; 400 mg oral chlorzoxazone	[2]
Cmax (Peak Plasma Concentration)	1.77 ± 0.50 µg/mL	Thai volunteers; 400 mg oral chlorzoxazone	[2]
t _{1/2} (Elimination Half-Life)	1.95 ± 0.73 hours	Thai volunteers; 400 mg oral chlorzoxazone	[2]
AUC (Area Under the Curve) 0-8h	7.32 ± 2.21 µg·hr/mL	Thai volunteers; 400 mg oral chlorzoxazone	[2]
AUC 0-∞	8.50 ± 2.78 µg·hr/mL	Thai volunteers; 400 mg oral chlorzoxazone	[2]

Metabolism of Chlorzoxazone

The metabolism of chlorzoxazone is a multi-step process primarily occurring in the liver. It involves both Phase I and Phase II enzymatic reactions.

Phase I Metabolism: Hydroxylation

The principal metabolic pathway for chlorzoxazone is hydroxylation at the 6-position of the benzene ring to form the major metabolite, 6-hydroxychlorzoxazone. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2E1. Consequently, chlorzoxazone is widely used as an in vivo probe to assess CYP2E1 activity. While CYP2E1 is the primary enzyme, studies have shown that CYP1A2 also contributes to the 6-hydroxylation of chlorzoxazone.

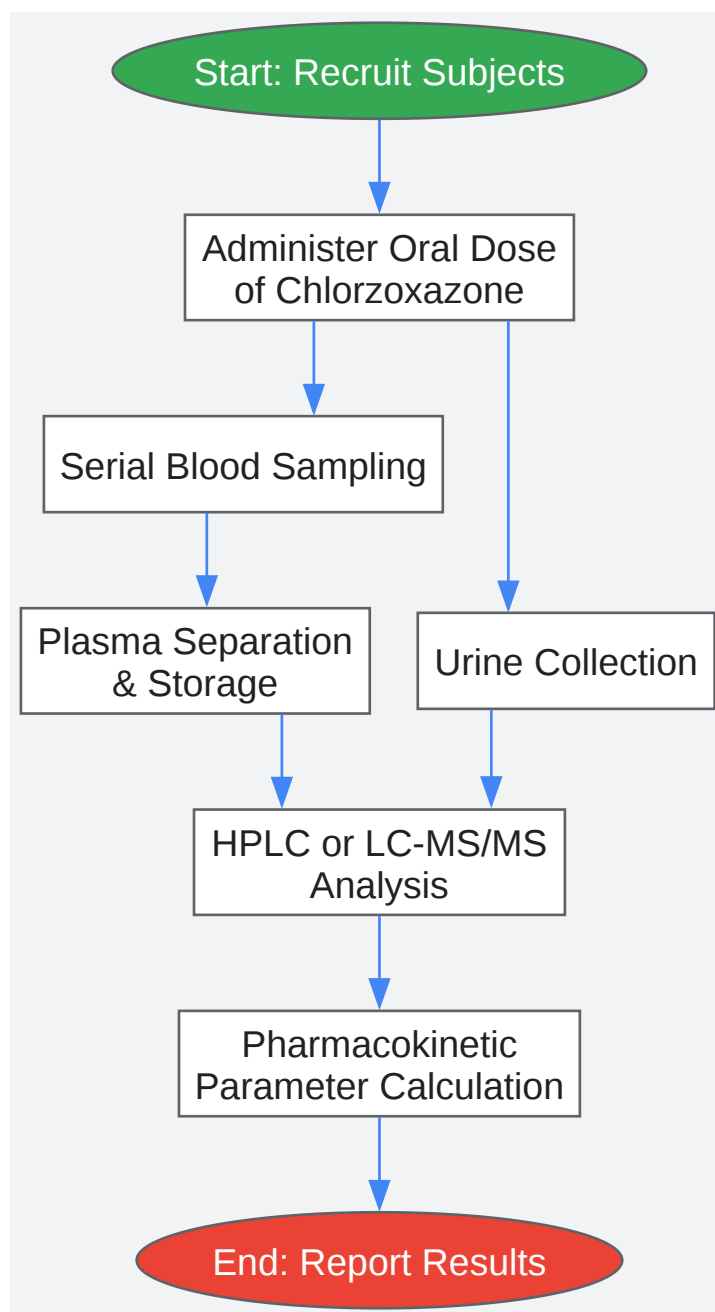
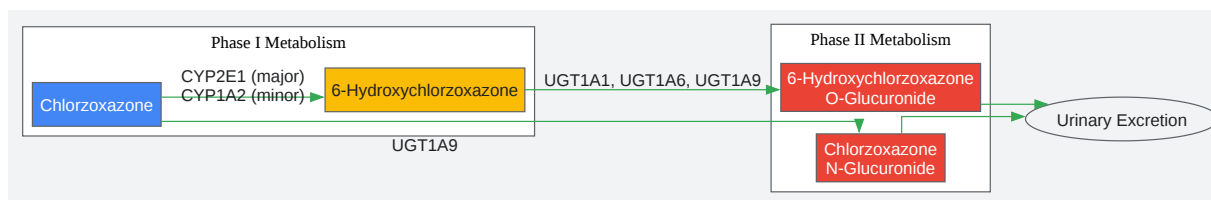
Phase II Metabolism: Glucuronidation

Following hydroxylation, 6-hydroxychlorzoxazone undergoes extensive Phase II metabolism through glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to the hydroxyl group, forming a water-soluble glucuronide conjugate that is readily excreted. The primary UGT enzymes involved in the formation of 6-hydroxychlorzoxazone-O-glucuronide are UGT1A1, UGT1A6, and UGT1A9.[4]

Interestingly, a novel N-glucuronide metabolite of the parent chlorzoxazone has also been identified. This chlorzoxazone-N-glucuronide is formed independently of CYP2E1-mediated hydroxylation and is specifically produced by UGT1A9.[4]

The major route of elimination for chlorzoxazone is through the urine, with the vast majority excreted as the glucuronide conjugate of 6-hydroxychlorzoxazone.[3] Less than 1% of the administered dose is excreted as unchanged chlorzoxazone.

Metabolic Pathway Diagram



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